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An In-depth Guide for Researchers and Drug Development Professionals

Tributyrin, a triglyceride and prodrug of butyrate, has garnered significant interest for its

potential therapeutic applications. Butyrate, a short-chain fatty acid, is a key energy source for

colonocytes and a potent histone deacetylase (HDAC) inhibitor, implicating it in various cellular

processes including proliferation, differentiation, and apoptosis. Direct administration of

butyrate is challenging due to its unpleasant odor and rapid metabolism. Tributyrin offers a

more palatable and stable oral delivery form, designed to release butyrate in a sustained

manner. This technical guide synthesizes the available data from preliminary human clinical

trials of tributyrin, focusing on quantitative outcomes, experimental designs, and elucidated

mechanisms of action.

Quantitative Data Summary
The following tables summarize the key quantitative data from published and ongoing

preliminary human clinical trials of tributyrin.

Table 1: Pharmacokinetics of Tributyrin in Human
Clinical Trials
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Study
Population

Dosage Tmax (hours) Cmax (mM)
Key Findings
& Citations

Patients with

solid tumors

50 to 400

mg/kg/day (once

daily)

0.25 - 3 0 - 0.45

Peak plasma

butyrate

concentrations

increased with

dose but did not

increase in three

patients who

underwent dose

escalation.

Butyrate

disappeared

from plasma by 5

hours post-dose.

[1][2]

Patients with

advanced solid

tumors

150 to 200 mg/kg

(three times

daily)

Not specified Median: 0.052

Three times daily

dosing was well

tolerated and

achieved

butyrate levels

associated with

in vitro activity.[3]

[4]

Healthy Men
786 mg (single

dose)
51.5 ± 21.7 min

0.91 ± 1.65

µg/mL

Tributyrin

showed lower

bioavailability

and a slower

systemic

appearance

compared to

sodium butyrate

and lysine

butyrate.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9533530/
https://www.researchgate.net/publication/51325915_Phase_I_study_of_the_orally_administered_butyrate_prodrug_tributyrin_in_patients_with_solid_tumors
https://pubmed.ncbi.nlm.nih.gov/12736763/
https://www.researchgate.net/publication/10768634_Clinical_and_pharmacologic_study_of_tributyrin_An_oral_butyrate_prodrug
https://www.researchgate.net/publication/388253538_A_Pharmacokinetic_Comparison_of_Three_Butyrate_Products_Original_Research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Dosing and Administration in Human Clinical
Trials

Study
Population

Condition Dosage
Administration
Schedule

Study Duration

Patients with

solid tumors
Solid Tumors

50 to 400

mg/kg/day

Orally, once daily

for 3 weeks,

followed by a 1-

week rest.[1]

Not specified

Patients with

advanced solid

tumors

Advanced Solid

Tumors
150 to 200 mg/kg

Orally, three

times daily.[3][4]
Not specified

Individuals with

mild Alzheimer's

Disease

Mild Alzheimer's

Disease
450 mg/day

Orally, one

capsule per day.

[6]

12 weeks

Healthy

Individuals
General Health

Low dose: 100

mg tributyrin;

High dose: 200

mg tributyrin

Orally, daily.[7] 3 weeks

Sedentary Men

and Women

General Health

and Performance
Not specified

Orally, daily.[8][9]

[10]
4 weeks

Individuals with a

history of calcium

oxalate

nephrolithiasis

Calcium Oxalate

Nephrolithiasis
875 mg

Orally, twice

daily.[11]
Not specified

Table 3: Adverse Events Reported in Tributyrin Clinical
Trials
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Study Population
Grade 1 & 2
Toxicities

Grade 3 Toxicities Citation

Patients with solid

tumors

Diarrhea, headache,

abdominal cramping,

nausea, anemia,

constipation,

azotemia,

lightheadedness,

fatigue, rash,

alopecia, odor,

dysphoria,

clumsiness.

Nausea, vomiting,

myalgia.
[1]

Patients with

advanced solid tumors

No dose-limiting

toxicity reported.
Not reported. [3][4]

Experimental Protocols
Phase I Study in Patients with Solid Tumors

Objective: To determine the maximum tolerated dose, toxicity profile, and pharmacokinetics

of orally administered tributyrin in patients with solid tumors.[1]

Methodology:

Patient Population: 13 patients with solid tumors were enrolled.[1]

Dosing and Administration: Patients received escalating doses of tributyrin from 50 to

400 mg/kg/day. The drug was administered orally after an overnight fast, once daily for 3

weeks, followed by a 1-week rest period. Intrapatient dose escalation was permitted in the

absence of significant toxicity.[1]

Pharmacokinetic Analysis: Blood samples were collected to assess the time course of

butyrate in plasma on days 1 and 15 of treatment, and after any dose escalation.[1]

Toxicity Assessment: Toxicities were graded according to standard criteria.[1]
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Study in Patients with Mild Alzheimer's Disease
(NCT06797817)

Objective: To evaluate the effect of tributyrin on cognitive function, inflammation, and gut

microbiota in individuals with mild Alzheimer's disease.[6]

Methodology:

Study Design: A randomized, placebo-controlled trial.[6]

Intervention: Participants receive one 450 mg capsule of tributyrin or a placebo daily for

12 weeks.[6]

Outcome Measures:

Cognitive Function: Assessed through standardized cognitive tests.[6]

Blood Markers: Serum levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial

Fibrillary Acidic Protein (GFAP) are measured using ELISA kits. Blood samples are also

collected to measure inflammatory cytokines (IL-1β, IL-6, TNF-α, IL-10).[6]

Gut Microbiota: Fecal samples are collected at baseline, at the end of the 12-week

intervention, and three months after its conclusion. 16S rRNA gene sequencing is

performed to analyze the composition of the intestinal microbiota.[6]

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Tributyrin
Tributyrin acts as a prodrug, delivering butyrate to the systemic circulation and the

gastrointestinal tract. Butyrate's primary mechanism of action is the inhibition of histone

deacetylases (HDACs), leading to hyperacetylation of histones and subsequent changes in

gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

In the context of gut health, butyrate serves as the primary energy source for colonocytes and

has anti-inflammatory properties.
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Caption: Proposed mechanism of action of tributyrin.

Experimental Workflow for Alzheimer's Disease Clinical
Trial
The ongoing clinical trial for mild Alzheimer's disease follows a structured workflow to assess

the efficacy of tributyrin.
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Caption: Experimental workflow for the NCT06797817 clinical trial.
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This technical guide provides a snapshot of the preliminary clinical research on tributyrin. The

available data suggests that tributyrin is generally well-tolerated and can achieve systemic

butyrate concentrations that are relevant to its proposed mechanisms of action. However, the

number of completed human trials is small, and many are in early phases or are still ongoing.

Further research is necessary to establish the clinical efficacy of tributyrin for various

indications and to optimize dosing strategies. The detailed protocols and diverse endpoints of

the ongoing trials will be crucial in elucidating the full therapeutic potential of this promising

butyrate prodrug.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1683025#preliminary-studies-on-tributyrin-in-human-
clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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